molecular formula C8H8N2O B169960 2-Amino-4-hydroxy-3-methylbenzonitrile CAS No. 102569-26-6

2-Amino-4-hydroxy-3-methylbenzonitrile

Cat. No. B169960
M. Wt: 148.16 g/mol
InChI Key: NTRYGFSYGXKOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-hydroxy-3-methylbenzonitrile” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-Amino-4-hydroxy-3-methylbenzonitrile” consists of a benzene ring with an amino group (NH2), a hydroxy group (OH), and a methyl group (CH3) attached to it, along with a nitrile group (CN) .


Physical And Chemical Properties Analysis

“2-Amino-4-hydroxy-3-methylbenzonitrile” has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 148.16 g/mol .

Scientific Research Applications

Chemistry and Biological Activities of Similar Compounds

Research on compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile, such as mimosine and various parabens, has shown a wide array of chemical and biological activities. These activities include antimicrobial properties, environmental persistence, and potential for endocrine disruption. For instance, parabens, which share a hydroxybenzoic acid moiety with the compound of interest, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties. However, their environmental persistence and potential for endocrine disruption have raised concerns (Haman et al., 2015).

Applications in Advanced Oxidation Processes

Compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile have been investigated for their roles in advanced oxidation processes (AOPs), highlighting their potential utility in environmental remediation. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen in AOPs have been extensively studied, suggesting the relevance of understanding the chemical behavior of similar compounds in environmental contexts (Qutob et al., 2022).

Role in Catalysis and Material Science

The review on ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones discusses the critical role of catalysts, including those derived from aminobenzonitriles, in carbon capture and utilization strategies. This research points to the significance of understanding the catalytic mechanisms of compounds like 2-Amino-4-hydroxy-3-methylbenzonitrile for developing novel solutions to environmental challenges (Zhang et al., 2023).

Antimicrobial Potential and Health Implications

Chitosan and its derivatives, similar in function to the compound of interest due to their antimicrobial properties, have been reviewed for their potential in various applications, including food preservation and pharmaceutical formulations. This literature highlights the importance of chemical modifications to enhance the antimicrobial effectiveness and specificity of such compounds (Raafat & Sahl, 2009).

properties

IUPAC Name

2-amino-4-hydroxy-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYGFSYGXKOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541499
Record name 2-Amino-4-hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxy-3-methylbenzonitrile

CAS RN

102569-26-6
Record name 2-Amino-4-hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of compound 75 (19 g, 0.1 mol) in quinoline (50 mL) was heated to 170° C. for 2 h (until effervescence ceased). The reaction mixture was cooled to RT and aqueous NaOH solution was added (1M, 500 mL) followed by pet. ether (500 mL). The reaction mixture was stirred for 15 min and the aqueous layer was separated. The aqueous layer was further washed with pet. ether (2×300 mL) to remove quinoline completely. The aqueous layer was acidified with 1.5N HCl to pH=5, the solid was filtered off and dried under vacuum. The obtained solid was further washed with 5% ethyl acetate in pet. ether to give pure title compound (12 g, 82%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pet. ether
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

A mixture of compound 75 (19 g, 0.1 mol) in quinoline (50 mL) was heated to 170° C. for 2 h (until effervescence ceased). The reaction mixture was cooled to RT and aqueous NaOH solution was added (1M, 500 mL) followed by pet. ether (500 mL). The reaction mixture was stirred for 15 min and the aqueous layer was separated. The aqueous layer was further washed with pet. ether (2×300 mL) to remove quinoline completely. The aqueous layer was acidified with 1.5N HCl to pH=5, the solid was filtered off and dried under vacuum. The obtained solid was further washed with 5% ethyl acetate in pet. ether to give pure title compound (12 g, 82%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pet. ether
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
82%

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